![molecular formula C13H14N6O2S2 B2927497 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide CAS No. 1170963-23-1](/img/structure/B2927497.png)
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide
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Overview
Description
Pyrazole and pyrimidine are both important heterocyclic compounds that are often used in medicinal chemistry . They are part of many bioactive molecules and drugs. The compound you’re asking about seems to be a complex molecule that includes both a pyrazole and a pyrimidine ring, linked by an aminoethyl group, and further connected to a thiophene sulfonamide group.
Scientific Research Applications
Antibacterial Applications
Several studies have focused on synthesizing new heterocyclic compounds containing sulfonamido moieties due to their potential as antibacterial agents. For example, Azab et al. (2013) synthesized novel compounds aiming to develop effective antibacterial agents, indicating the potential of sulfonamide-based compounds in combating bacterial infections (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Antioxidant Potential
The antioxidant activities of sulfonamide derivatives have been a subject of research, aiming to create high-efficiency antioxidants. Aziz et al. (2021) designed and synthesized novel candidates for investigating their antioxidant potential, highlighting the importance of such compounds in medicinal chemistry and their potential for further optimization as antioxidant agents (M. A. Aziz et al., 2021).
Antitumor Activity
Research into sulfonamide derivatives also encompasses the development of compounds with antitumor properties. Hafez et al. (2017) synthesized novel sulfonamide derivatives showing significant antitumor activity against various cancer cell lines, underscoring the therapeutic potential of such compounds in cancer treatment (H. Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases . For instance, a compound with a similar structure was found to have significant activity on the kinase p70S6Kβ .
Mode of Action
This is a common mode of action for kinase inhibitors .
Biochemical Pathways
Kinases play key roles in various cellular processes, including cell growth and proliferation, so inhibiting a kinase could have wide-ranging effects on these processes .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s pharmacokinetic properties would significantly impact its effectiveness as a drug.
Result of Action
As a potential kinase inhibitor, it could potentially inhibit cell growth and proliferation, which could make it useful in treating diseases characterized by abnormal cell growth, such as cancer .
Future Directions
properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S2/c20-23(21,13-3-1-8-22-13)18-6-5-14-11-9-12(16-10-15-11)19-7-2-4-17-19/h1-4,7-10,18H,5-6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRPAHYEAAUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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